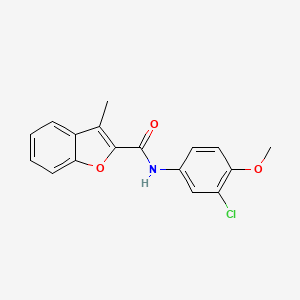

![molecular formula C23H20N4O B5593911 2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5593911.png)

2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

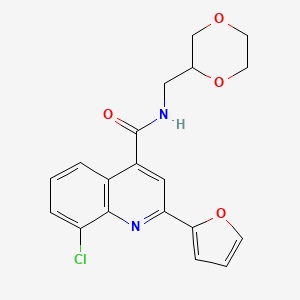

2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C23H20N4O and its molecular weight is 368.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 368.16371127 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacophore Design and Kinase Inhibition

Compounds with a substituted imidazole scaffold, similar to 2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine, are recognized for their role as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is pivotal in the release of proinflammatory cytokines. The design and synthesis of these compounds have been extensively reviewed, highlighting their potential in inhibiting p38α MAP kinase through the occupation of the ATP pocket, thereby providing a pathway for the development of anti-inflammatory agents (Scior et al., 2011).

Role in Processing-Related Food Toxicants

Another research dimension involves the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) during food processing, which shares structural similarities with the compound . The Maillard reaction and lipid oxidation contribute to PhIP formation, a known carcinogen. Understanding the pathways of PhIP formation and its interaction with dietary components can inform strategies to minimize exposure to such toxicants in processed foods (Zamora & Hidalgo, 2015).

Heterocyclic Chemistry and Complex Formation

The chemistry of heterocyclic compounds like this compound is fascinating due to its variability and potential in forming complex structures. Reviews of compounds containing bis-benzimidazolyl and bis-benzthiazolyl pyridine derivatives showcase their diverse applications in spectroscopy, magnetism, and electrochemical activities, hinting at the broad utility of such structures in scientific research (Boča et al., 2011).

Optical Sensors and Biological Applications

Pyrimidine derivatives, similar in heterocyclic nature to the compound of interest, are explored for their potential as optical sensors and in medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable candidates for sensing materials, indicating the versatility of such heterocyclic compounds in developing novel sensors and therapeutic agents (Jindal & Kaur, 2021).

Antibacterial Agents and Drug Development

Research into imidazopyridine-based derivatives demonstrates their potential as inhibitors against multi-drug resistant bacterial infections. The exploration of these compounds for their antibacterial profile and structure-activity relationships provides a foundation for developing novel antibiotics, highlighting the importance of such heterocycles in addressing contemporary challenges in antimicrobial resistance (Sanapalli et al., 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(2-phenylimidazo[1,2-a]pyridin-6-yl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O/c28-23(27-14-6-10-21(27)19-9-4-5-13-24-19)18-11-12-22-25-20(16-26(22)15-18)17-7-2-1-3-8-17/h1-5,7-9,11-13,15-16,21H,6,10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNXWOIUGQTHLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-butyl-4-[(4-chlorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5593831.png)

![9-{[2-(ethylthio)pyrimidin-5-yl]methyl}-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593837.png)

![3-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid](/img/structure/B5593844.png)

![{4-[(1-adamantylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5593863.png)

![2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5593868.png)

![2-{1-[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5593878.png)

![{3-allyl-1-[4-(1H-pyrazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B5593888.png)

![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-phenyl-2-furamide](/img/structure/B5593889.png)

![1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5593929.png)